2-cyclopropyl-4-ethyl-5-(4-iodophenyl)Pyrimidine

Catalog No.
S13112732
CAS No.
918422-46-5
M.F
C15H15IN2
M. Wt
350.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyclopropyl-4-ethyl-5-(4-iodophenyl)Pyrimidine

CAS Number

918422-46-5

Product Name

2-cyclopropyl-4-ethyl-5-(4-iodophenyl)Pyrimidine

IUPAC Name

2-cyclopropyl-4-ethyl-5-(4-iodophenyl)pyrimidine

Molecular Formula

C15H15IN2

Molecular Weight

350.20 g/mol

InChI

InChI=1S/C15H15IN2/c1-2-14-13(10-5-7-12(16)8-6-10)9-17-15(18-14)11-3-4-11/h5-9,11H,2-4H2,1H3

InChI Key

HCDDIYHFRUANRQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C2=CC=C(C=C2)I)C3CC3

2-Cyclopropyl-4-ethyl-5-(4-iodophenyl)pyrimidine is a pyrimidine derivative characterized by a cyclopropyl group, an ethyl chain, and a para-iodophenyl substituent. This compound belongs to a class of heterocyclic compounds that are significant in medicinal chemistry due to their diverse biological activities. The molecular formula for this compound is C12H14IN3C_{12}H_{14}IN_{3}, and it has a molecular weight of 303.16 g/mol. The presence of the iodine atom is notable as it can enhance the compound's lipophilicity and biological activity.

The chemical reactivity of 2-cyclopropyl-4-ethyl-5-(4-iodophenyl)pyrimidine can be attributed to its functional groups. Typical reactions include:

  • Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, which could modify the phenyl group.
  • Cyclization Reactions: Under certain conditions, the pyrimidine ring may undergo cyclization to form more complex structures.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy.

Compounds similar to 2-cyclopropyl-4-ethyl-5-(4-iodophenyl)pyrimidine have been studied for their biological activities, including:

  • Anticancer Activity: Pyrimidine derivatives are known to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis, thereby exhibiting potential anticancer properties .
  • Anti-inflammatory Effects: Some derivatives have shown promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Properties: Certain pyrimidine compounds exhibit antimicrobial activity against various bacterial strains.

The specific biological activity of 2-cyclopropyl-4-ethyl-5-(4-iodophenyl)pyrimidine would require empirical studies to ascertain its efficacy and mechanism of action.

The synthesis of 2-cyclopropyl-4-ethyl-5-(4-iodophenyl)pyrimidine may involve several strategies:

  • Cyclization of Amino Compounds: Starting from appropriate amino precursors, cyclization can yield the pyrimidine structure.
  • Suzuki Coupling Reaction: Utilizing palladium-catalyzed Suzuki coupling could facilitate the introduction of the para-iodophenyl group onto a pyrimidine scaffold.
  • Functional Group Transformations: Modifications can be made post-synthesis to introduce or alter functional groups such as ethyl or cyclopropyl moieties.

Each method has its advantages and may be chosen based on desired yield, purity, and scalability.

2-Cyclopropyl-4-ethyl-5-(4-iodophenyl)pyrimidine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Chemical Probes: In research settings, it can serve as a chemical probe to study biological pathways or enzyme functions.
  • Material Science: Due to its unique structure, it may also find applications in materials science as part of polymer formulations or organic electronics.

Interaction studies involving 2-cyclopropyl-4-ethyl-5-(4-iodophenyl)pyrimidine could focus on:

  • Protein-Ligand Binding: Investigating how this compound interacts with specific proteins or enzymes can provide insights into its mechanism of action.
  • Cellular Uptake and Distribution: Understanding how the compound is absorbed and distributed within biological systems is crucial for assessing its therapeutic potential.
  • Synergistic Effects with Other Drugs: Evaluating whether this compound enhances or diminishes the effects of existing drugs could inform combination therapies.

Several compounds share structural features with 2-cyclopropyl-4-ethyl-5-(4-iodophenyl)pyrimidine. Here are some examples:

Compound NameCAS NumberSimilarity IndexNotable Features
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-methylamino-pyrimidine871700-22-00.76Contains a methylamino group; potential for different biological activity
N-(5-Fluoro-2-Iodophenyl)acetamide1173707-01-10.65Simple acetamide structure; less complex than pyrimidines
6-Amino-3-methyl-1-pheny-pyrimidine42212-19-10.64Features an amino group; known for various biological activities
1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine830346-47-90.62Contains trifluoromethyl substituent; unique electronic properties

This comparison highlights the unique structural characteristics of 2-cyclopropyl-4-ethyl-5-(4-iodophenyl)pyrimidine, particularly its combination of cyclopropyl and para-substituted phenyl groups, which may confer distinct pharmacological profiles compared to other related compounds.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

350.02800 g/mol

Monoisotopic Mass

350.02800 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

Explore Compound Types